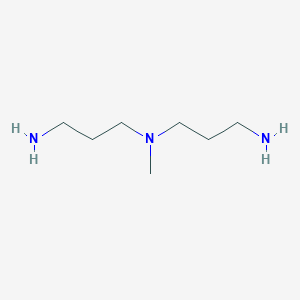

N,N-Bis(3-aminopropyl)methylamine

Beschreibung

Overview of Research Significance

N,N-Bis(3-aminopropyl)methylamine, systematically named N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine, is a tertiary amine featuring two primary amine groups. nih.gov This structural arrangement imparts a high degree of reactivity, making it a valuable building block and cross-linking agent in various chemical syntheses. smolecule.com Its significance in academic research spans multiple disciplines, including polymer chemistry, materials science, medicinal chemistry, and environmental science.

The presence of multiple amine groups allows this compound to engage in a variety of chemical reactions, leading to the synthesis of complex molecules and materials with tailored properties. Key areas of its research application are summarized below:

| Research Area | Application of this compound |

| Polymer Chemistry | Curing agent for epoxy resins, building block for polyurethanes and dendrimers. ulprospector.compaintsandcoatingsexpert.com |

| Medicinal Chemistry | Precursor for potential anticancer and antimicrobial agents. smolecule.com |

| Materials Science | Component in the formulation of corrosion inhibitors and coatings. ulprospector.com |

| Environmental Chemistry | Used in CO₂ capture technologies. smolecule.com |

Historical Context of this compound Investigations

The study of this compound and related polyamines has a history rooted in the development of polymer chemistry. The synthesis of such compounds was explored to create effective curing agents for epoxy resins, materials known for their durability, adhesion, and chemical resistance. paintsandcoatingsexpert.comthreebond.co.jp Early methods for producing similar polyamines involved the catalytic hydrogenation of the corresponding dinitriles. google.com For instance, a process for preparing N-alkylbis(3-aminopropyl)amines involved the bis-conjugate addition of alkylamines to acrylonitrile (B1666552) followed by catalytic hydrogenation. researchgate.net

Over time, the utility of this compound expanded beyond its role as a curing agent. Researchers began to investigate its potential in other areas due to its unique chemical properties. Patents from several decades ago indicate its use in various industrial processes, highlighting its long-standing importance. For example, a 1968 patent described a method for preparing N,N-bis-(3-aminopropyl)-ethanolamine, a related hydroxyalkylpolyamine, for use as a cross-linking agent in epoxy resins and in the synthesis of heterocyclic nitrogen compounds. google.com

More recent research has focused on its more specialized applications, such as in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery and materials science. diva-portal.orgnih.gov The compound's biological activity has also become a significant area of investigation, with studies exploring its potential as a scaffold for developing new therapeutic agents. nih.gov

Detailed Research Findings

In-Depth Look at Polymer Chemistry Applications

This compound serves as a critical component in the synthesis of various polymers, significantly influencing their final properties.

As a curing agent for epoxy resins , its trifunctional nature (one tertiary and two primary amines) allows for the formation of a densely cross-linked network. paintsandcoatingsexpert.com This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the cured epoxy. paintsandcoatingsexpert.com Research has shown that oligo-N,N-bis(3-aminopropyl)methylamine can be used as a hardener for epoxy resins, particularly in applications requiring early-stage water resistance, such as floor coatings. paintsandcoatingsexpert.com

In the realm of polyurethanes , this amine is utilized as a chain extender and cross-linker. ulprospector.com Its incorporation into the polymer backbone can improve the material's toughness and flexibility. ulprospector.com It has been specifically mentioned as a suitable component for preparing cationic stabilized polyurethane dispersions. ulprospector.com

The synthesis of dendrimers represents another significant application. The branched structure of this compound makes it an ideal core molecule or building block for creating these complex, highly branched polymers. diva-portal.org Dendrimers synthesized using this amine have been investigated for various applications, including drug delivery, due to their precise molecular structure and multivalency. nih.govmdpi.com

Exploration of Biological Activities

The biological properties of this compound and its derivatives have been a fertile ground for academic research.

Investigations into its anticancer potential have shown promising results. Derivatives of this compound, such as bis-naphthalimide derivatives, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves DNA intercalation, which disrupts DNA function and leads to the inhibition of cell proliferation. nih.gov For example, a study on new mono- and dinuclear 1-alkylamino-4-chlorobenzo[g]phthalazine derivatives, where two heteroaromatic units are linked by a N-methylsubstituted polyaminic chain derived from this compound, showed significant in vitro antitumoral activity against HT-29 human colon carcinoma cells. nih.gov

The antimicrobial properties of this compound and its derivatives have also been explored. smolecule.com Certain derivatives have shown efficacy against various microorganisms. For instance, related compounds like N,N-bis(3-aminopropyl)octylamine have demonstrated good antibacterial activity, particularly against mycobacteria, with the added benefit of low foaming, making them suitable for disinfectant formulations. google.com

Other Notable Research Applications

Beyond polymer and medicinal chemistry, this compound has found applications in other specialized areas.

It has been investigated as a corrosion inhibitor for metals. Its amine groups can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. mdpi.comnih.gov

Furthermore, its ability to react with acidic gases has led to its investigation for use in CO₂ capture technologies. smolecule.com The amine groups can reversibly bind with carbon dioxide, offering a potential solution for capturing this greenhouse gas.

The compound can also be used as a probe for the determination of the molecular weight of other molecules through the end-group titration method. smolecule.combiosynth.com This technique relies on the reaction between the amine groups of this compound and functional groups on the target molecule. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBPCQSCMCEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044510 | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-83-9, 11071-12-8 | |

| Record name | Bis(3-aminopropyl)methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-aminopropyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-methyldipropylenetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(3-AMINOPROPYL)METHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZM34D74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Bis 3 Aminopropyl Methylamine

Established Synthetic Routes to N,N-Bis(3-aminopropyl)methylamine

The synthesis of this compound can be achieved through several established chemical pathways. These traditional methods often involve multiple steps and varying reaction conditions.

Traditional Cyanoethylation and Subsequent Hydrogenation Approaches

A common and well-established method for synthesizing this compound involves a two-step process: bis-cyanoethylation of a primary amine followed by catalytic hydrogenation. nih.govresearchgate.net

The first step, cyanoethylation, entails the reaction of a primary amine, such as methylamine (B109427), with two equivalents of acrylonitrile (B1666552). This reaction is a Michael addition, where the amine adds across the carbon-carbon double bond of acrylonitrile. This step produces the intermediate N,N-bis(2-cyanoethyl)methylamine.

The subsequent step is the reduction of the nitrile groups of the bis-cyanoethylated intermediate to primary amine groups. This is typically achieved through catalytic hydrogenation. nih.govresearchgate.net Common catalysts for this transformation include Raney nickel and cobalt. nih.govgoogle.com The hydrogenation is generally carried out under pressure with hydrogen gas and often in the presence of ammonia (B1221849) to minimize the formation of secondary amine byproducts. nih.govgoogle.com An improved process utilizes a relatively low pressure of hydrogen (50 psi) and a Raney nickel catalyst in a methanolic ammonia solvent system, resulting in high purity and nearly quantitative yields of N-alkylbis(3-aminopropyl)amines. nih.gov

Table 1: Reaction Conditions for Hydrogenation of N,N-bis(2-cyanoethyl)methylamine

| Catalyst | Pressure | Solvent System | Yield | Purity | Reference |

| Raney Nickel | 50 psi | 7 N Methanolic Ammonia | Nearly Quantitative | High | nih.gov |

Reductive Amination Pathways

Reductive amination offers an alternative route to this compound. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.orglibretexts.org To synthesize the target molecule, a suitable dialdehyde (B1249045) or diketone would be reacted with methylamine, followed by reduction.

The initial reaction between the carbonyl compound and the amine forms an imine or enamine intermediate. libretexts.orgyoutube.com This intermediate is then reduced in the same reaction vessel to the desired amine. youtube.commasterorganicchemistry.com A common reducing agent for this process is sodium cyanoborohydride (NaBH3CN) because it is selective for the reduction of the iminium ion over the starting carbonyl compound. libretexts.orgmasterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be employed. masterorganicchemistry.com

Alkylation of Amines Strategies

The synthesis of this compound can also be approached through the direct alkylation of amines. wikipedia.org In this strategy, methylamine would be reacted with a suitable alkylating agent containing a three-carbon chain and a leaving group, such as 3-chloropropylamine (B7771022) or 3-bromopropylamine.

However, a significant challenge with the direct alkylation of amines is the potential for over-alkylation. wikipedia.orgmasterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to the formation of tertiary and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com To favor the desired dialkylation, a significant excess of the primary amine can be used. Industrially, ethylenediamine (B42938) is produced by the alkylation of ammonia with 1,2-dichloroethane. wikipedia.org

Direct Amination Techniques

Direct amination involves the reaction of an alcohol with an amine in the presence of a catalyst to form a new C-N bond, with water as the only byproduct. google.com For the synthesis of this compound, this would involve reacting a diol, such as 1,3-propanediol, with methylamine.

This method is considered a green chemistry approach due to the formation of water as the sole byproduct. google.com The reaction typically requires high temperatures and pressures and the use of a heterogeneous catalyst. google.com

Advanced Synthetic Strategies and Process Optimization

To address some of the limitations of traditional methods, such as multi-step procedures and byproduct formation, advanced synthetic strategies have been developed.

One-Pot Synthesis Techniques

A Chinese patent describes a one-step process for synthesizing N,N'-bis(cyanoethyl)-1,2-ethylenediamine by adding a solvent, which results in high selectivity. The resulting mixture is then directly used for hydrogenation to produce N,N'-bis(3-aminopropyl)-1,2-ethylenediamine, thereby reducing distillation steps and energy consumption. google.com While this example is for a related compound, the principle of a one-pot or streamlined two-step synthesis can be applied to this compound.

Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound and its N-alkylated analogs typically involves a two-step process: the bisconjugate addition of a primary amine to acrylonitrile, followed by the catalytic hydrogenation of the resulting N,N-bis(cyanoethyl)amine intermediate. nih.gov The efficiency of this second step is highly dependent on the catalyst system and reaction conditions employed.

Raney nickel has been identified as an effective catalyst for the hydrogenation of N-alkylbis(cyanoethyl)amines. nih.gov An improved process utilizes a relatively low pressure of 50 psi of hydrogen in a 7 N methanolic ammonia solvent system. nih.gov This method results in high purity N-alkylbis(3-aminopropyl)amines in nearly quantitative yield and requires no chromatographic purification. nih.gov The use of a methanolic ammonia solvent system is crucial for achieving these high yields. nih.gov

For the synthesis of a related compound, N,N-bis(3-dimethylaminopropyl)amine (BPA), from 3-(dimethylamino)-propionitrile (PN) and 3-(N,N-dimethylamino)propylamine (PA), Pd/γ-Al2O3 catalysts have been investigated. researchgate.net The activity of these palladium catalysts is significantly influenced by the calcination temperature and the reducing agent used in their preparation. researchgate.net Optimal performance was achieved with a catalyst calcined at 500 °C and reduced with sodium borohydride (NaBH4), leading to a BPA yield of 87.9% with a 95.6% conversion rate. researchgate.net The enhanced performance is attributed to the better dispersion of palladium particles on the γ-Al2O3 support. researchgate.net

The synthesis of methylamines from methanol (B129727) and ammonia, a related field, highlights the importance of catalyst selection and reaction conditions in controlling selectivity. utwente.nlmdpi.com While amorphous silica-alumina catalysts tend to favor the formation of trimethylamine (B31210) (TMA), zeolites like mordenites have shown promise in enhancing the selectivity towards monomethylamine (MMA) and dimethylamine (B145610) (DMA). utwente.nlmdpi.com Adjusting the N/C (ammonia to methanol) ratio in the feed can also alter the product distribution, with higher ratios favoring the formation of less substituted amines. utwente.nl

Table 1: Catalyst Systems and Conditions for Amine Synthesis

| Product | Precursors | Catalyst | Solvent | Conditions | Yield/Selectivity | Reference |

| N-alkylbis(3-aminopropyl)amines | N-alkylbis(cyanoethyl)amines | Raney nickel | 7 N Methanolic ammonia | 50 psi H₂ | Nearly quantitative yield, high purity | nih.gov |

| N,N-bis(3-dimethylaminopropyl)amine (BPA) | 3-(dimethylamino)-propionitrile (PN) and 3-(N,N-dimethylamino)propylamine (PA) | Pd/γ-Al₂O₃ | Toluene | Calcination at 500°C, reduction with NaBH₄ | 87.9% yield, 95.6% conversion | researchgate.net |

| Methylamines (MMA, DMA) | Methanol and Ammonia | Mordenite Zeolites | - | Varied N/C ratio | Enhanced selectivity towards MMA and DMA | utwente.nl |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amines to reduce environmental impact and improve efficiency. While specific green chemistry protocols for this compound are not extensively detailed in the provided search results, general strategies in amine synthesis can be extrapolated.

One key aspect of green chemistry is the use of environmentally benign solvents and catalysts. The synthesis of Schiff bases, for instance, which involves the reaction of amines with carbonyl compounds, has been explored using water as a green solvent and natural acids as catalysts. uokerbala.edu.iq Microwave-assisted synthesis is another green technique that can reduce reaction times and improve yields, often without the need for a solvent. uokerbala.edu.iq

In the context of the synthesis of N-alkylbis(3-aminopropyl)amines, the described method using Raney nickel, while effective, involves a metal catalyst that can have environmental and health concerns. nih.gov Green chemistry approaches would seek to replace such catalysts with more benign alternatives or develop processes for their efficient recovery and reuse. The use of less solvent in the bisconjugate addition step is a positive step towards a greener process. nih.gov

The Gabriel synthesis of primary amines, another related area, has been a focus for green chemistry improvements. rsc.org Innovations include the development of recyclable reagents and the use of microwave irradiation to accelerate the reaction, leading to nearly quantitative yields under optimized conditions. rsc.org Such strategies could potentially be adapted for the synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization of this compound

The presence of both primary and tertiary amine functional groups in this compound provides it with a versatile reactivity profile, allowing for a wide range of chemical transformations and derivatizations.

Alkylation Reactions and Quaternization for Cationic Species

The primary and secondary amine groups in this compound can undergo alkylation reactions. A common method for the complete alkylation of primary and secondary amines to form quaternary ammonium compounds involves using an excess of an alkyl halide. dtic.mil To drive the reaction to completion, an organic base with greater base strength than the reactant amine is often employed to neutralize the acid generated during the reaction. dtic.mil The reaction of this compound with alkyl halides would lead to the formation of quaternary ammonium salts, which are cationic species with applications in various fields.

Oxidation Reactions and Nitro Compound/Amide Formation

The primary amine groups of this compound can be oxidized to form nitro compounds or amides. The oxidation of primary aromatic amines to their corresponding nitro compounds can be achieved using various reagents, including sodium perborate (B1237305) tetrahydrate in the presence of a tungstophosphoric acid catalyst or tetra-n-alkylammonium bromates. organic-chemistry.orgresearchgate.net The oxidation of primary amines can also lead to the formation of amides through various catalytic processes. organic-chemistry.org For example, a ruthenium catalyst can mediate the direct coupling of a primary alcohol with a primary amine to yield a secondary amide. organic-chemistry.org

The oxidation state of nitrogen in organic compounds can vary widely. libretexts.org The oxidation of a tertiary amine, such as the one present in this compound, with reagents like hydrogen peroxide or peroxycarboxylic acids typically yields an amine oxide. libretexts.org

Schiff Base Formation and Condensation Reactions with Carbonyl Compounds

The primary amine groups of this compound readily react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, which are a class of imines. researchgate.netwjpsonline.comnih.gov This condensation reaction is a fundamental transformation in organic chemistry and is often catalyzed by either acid or base. wjpsonline.com The general structure of a Schiff base is R₂C=NR', where R' is not a hydrogen atom. nih.gov These compounds are valuable as intermediates in organic synthesis and as ligands in coordination chemistry. researchgate.net The formation of the C=N imine bond is a reversible process, and the reaction is typically driven to completion by removing the water formed during the reaction. wjpsonline.com

Table 2: Schiff Base Formation

| Reactants | Product Type | Key Feature | General Reaction | Reference |

| Primary Amine + Aldehyde/Ketone | Schiff Base (Imine) | Carbon-Nitrogen double bond (C=N) | R-NH₂ + R'CHO → R-N=CHR' + H₂O | researchgate.netwjpsonline.comnih.gov |

Reactions with Isocyanates for Polyurethane Network Formation

The primary amine groups of this compound can react with isocyanates to form urea (B33335) linkages, which are a key component in the formation of polyurethane networks. ulprospector.comresearchgate.nettue.nl Polyurethanes are versatile polymers with a wide range of applications. researchgate.net The reaction between an isocyanate group (-N=C=O) and a primary amine (-NH₂) is typically rapid and results in the formation of a substituted urea. In the context of polyurethane synthesis, this compound can act as a cross-linker, reacting with isocyanate-terminated prepolymers to create a three-dimensional polymer network. ulprospector.com This cross-linking enhances the mechanical properties and thermal stability of the resulting polyurethane material. The presence of amino groups in the polyurethane structure can, however, lead to side reactions, such as the formation of urea, which can sometimes result in cloudy or unstable compositions in solution. google.com

Epoxy Resin Curing Mechanisms

This compound serves as an effective curing agent, or hardener, for epoxy resins. ulprospector.comcymitquimica.com Its utility in this capacity stems from the presence of multiple primary and tertiary amine groups within its molecular structure, which allows for the formation of a robust, cross-linked polymer network. This cross-linking imparts desirable properties to the cured epoxy, including enhanced toughness, flexibility, adhesion, and chemical resistance. paintsandcoatingsexpert.com

The curing process is a type of polyaddition reaction. paintsandcoatingsexpert.com The fundamental mechanism involves the nucleophilic addition of the amine groups of this compound to the epoxide rings of the epoxy resin. scholaris.ca This reaction opens the highly strained three-membered epoxide ring, leading to the formation of a β-hydroxyamine. The active hydrogens on the primary amine groups are the initial sites of reaction.

The reaction can be generalized as follows:

Primary Amine Reaction : Each of the two primary amine groups on this compound has two active hydrogen atoms. These primary amines react with the epoxy groups, initiating the cross-linking process.

Secondary Amine Formation and Reaction : The initial reaction of a primary amine with an epoxy group results in the formation of a secondary amine. This newly formed secondary amine also contains an active hydrogen and can subsequently react with another epoxy group.

Tertiary Amine Catalysis : The tertiary amine group present in the this compound molecule can act as a catalyst for the curing reaction. It can promote the reaction between the epoxy groups and the hydroxyl groups that are formed during the curing process, leading to etherification and further cross-linking.

This multi-faceted reactivity allows for the creation of a dense, three-dimensional network structure, which is characteristic of high-performance thermosetting polymers. scholaris.ca The resulting materials find application in high-performance areas such as carbon fiber reinforced composites for the aerospace and automotive industries, as well as in coatings and adhesives. paintsandcoatingsexpert.com

The stoichiometric ratio of the amine curing agent to the epoxy resin is a critical parameter that influences the properties of the final cured material. scholaris.ca An optimal ratio ensures complete reaction of the epoxy groups, leading to a well-developed network with maximum cross-link density and, consequently, superior mechanical and thermal properties. scholaris.ca An excess or deficiency of the curing agent can lead to incomplete curing and inferior material properties. scholaris.ca

Recent developments have also explored the use of oligo-N,N-bis-(3-aminopropyl)methylamine as a hardener for epoxy resins. paintsandcoatingsexpert.comwipo.int These oligomeric versions can offer advantages such as improved water resistance in the early stages of hardening. paintsandcoatingsexpert.com

Table of Reaction Participants in Epoxy Curing:

| Reactant/Product | Role in Curing Process |

| This compound | Curing agent/Hardener |

| Epoxy Resin (e.g., DGEBA) | Monomer with epoxide groups |

| β-hydroxyamine | Intermediate product of amine-epoxy reaction |

| Cross-linked Polymer Network | Final cured material |

Coordination Chemistry and Ligand Design with N,n Bis 3 Aminopropyl Methylamine

N,N-Bis(3-aminopropyl)methylamine as a Multidentate Ligand

This compound, with the chemical formula C₇H₁₉N₃, is a branched polyamine. Its structure features a central methylamine (B109427) group connected to two 3-aminopropyl chains, resulting in two primary amine groups and one tertiary amine group. This arrangement of nitrogen donor atoms allows it to act as a multidentate ligand, capable of binding to a metal center through multiple coordination sites.

Ligand Architecture and Denticity in Metal Complexation

The architectural design of this compound, often abbreviated as "mdpt" in complex notation, provides it with the flexibility to coordinate with metal ions in various ways. Its denticity, or the number of donor groups that bind to the central metal atom, can vary depending on the reaction conditions and the nature of the metal ion. Typically, it functions as a tetradentate ligand, utilizing all three nitrogen atoms to form a stable complex with a metal ion. The two primary amine groups and the tertiary amine group create a "tripod" arrangement around the metal center.

This tripod-like coordination is a key feature of its ligand architecture. The two aminopropyl arms can wrap around a metal ion, occupying four coordination sites. This multidentate nature leads to the formation of stable chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

Chelate Ring Formation and Conformational Analysis in Coordination Compounds

The coordination of this compound to a metal center results in the formation of two six-membered chelate rings. Each ring is formed by the metal ion, a primary amine nitrogen, the three carbon atoms of the propyl chain, and the central tertiary amine nitrogen. The formation of these stable six-membered rings is a crucial aspect of the chelate effect, contributing to the high stability of the metal complexes.

Conformational analysis of these coordination compounds reveals that the chelate rings can adopt various conformations, such as chair and boat forms. The specific conformation adopted depends on factors like the size of the metal ion, the coordination geometry, and the presence of other ligands in the coordination sphere. These conformational isomers can have different spectroscopic and reactive properties. The flexibility of the aminopropyl chains allows the ligand to adapt to the preferred coordination geometry of the metal ion, which can range from square planar to octahedral.

Synthesis and Characterization of Metal Complexes of this compound

The versatile coordinating ability of this compound has led to the synthesis and characterization of a variety of its metal complexes. Researchers have extensively studied its complexes with transition metals such as copper(II), cobalt(III), and zinc(II).

Copper(II) Complexes and Their Structural Characterization

Copper(II) complexes of this compound have been a subject of considerable interest. These complexes are typically synthesized by reacting a copper(II) salt with the ligand in a suitable solvent. jocpr.com The resulting complexes often exhibit a square planar or distorted square pyramidal geometry.

| Complex | Geometry | Key Spectroscopic Data |

| [Cu(mdpt)Cl]Cl | Distorted Square Pyramidal | d-d transition around 600-700 nm |

| [Cu(mdpt)(H₂O)₂]²⁺ | Octahedral | Shift in N-H stretching in IR |

Cobalt(III) Complexes: Synthesis and Aquation Kinetics

Cobalt(III) complexes of this compound are another important class of coordination compounds. The synthesis of these complexes often involves the oxidation of a cobalt(II) salt in the presence of the ligand. rsc.orgmdpi.com These octahedral complexes are typically kinetically inert, making them suitable for studying reaction mechanisms.

A significant area of research for these complexes is the study of their aquation kinetics. researchgate.net Aquation is a ligand substitution reaction where a coordinated ligand is replaced by a water molecule. The rate of aquation of cobalt(III) complexes of this compound has been investigated to understand the influence of the ligand structure on the reactivity of the complex. researchgate.net These studies provide insights into the reaction mechanisms, which can be associative or dissociative in nature.

| Complex | Reaction Studied | Kinetic Parameters |

| [Co(mdpt)Cl₂]⁺ | First Aquation | Rate constant (k) determined |

| [Co(mdpt)(NH₃)Cl]²⁺ | Aquation of Cl⁻ | Activation energy (Ea) calculated |

Nickel(II) Complexes: Dimeric Structures and Bridging Ligands

The coordination chemistry of this compound (often abbreviated as medpt) with nickel(II) ions reveals a propensity for the formation of dimeric structures, where the nickel centers are linked by bridging ligands. A notable example is the thiocyanate (B1210189) complex of bis(3-aminopropyl)methylamine with nickel(II). researchgate.net

In the dimeric structure of [Ni₂(μ-SCN)₂(medpt)₂(NCS)₂], two nickel(II) ions are bridged by two thiocyanate (SCN⁻) ligands in an end-to-end fashion. researchgate.net Each nickel(II) atom is in a distorted octahedral coordination environment. This coordination sphere is comprised of three nitrogen atoms from the meridionally coordinating medpt ligand, one nitrogen atom from a non-bridging thiocyanate ligand, and one nitrogen and one sulfur atom from the two bridging thiocyanate ligands. researchgate.net The six-membered chelate rings formed by the coordination of the medpt ligand adopt a chair conformation. researchgate.net

The formation of dimeric structures is a recurring theme in the coordination chemistry of nickel(II) with related ligands. For instance, with certain tridentate ligands, bis(μ-Cl) dimers are formed with Ni(II)Cl₂, featuring two bridging chloride ions. nih.gov In other systems, bis-bidentate ligands can act as a bridge between two nickel(II) centers, resulting in centrosymmetric homodinuclear compounds. nih.gov The magnetic properties of these dimeric complexes are of significant interest. For example, some dinuclear nickel(II) complexes exhibit weak antiferromagnetic interactions between the metal centers. nih.govresearchgate.net

The table below summarizes key structural features of a dimeric Nickel(II) complex with this compound.

Table 1: Structural Features of a Dimeric Nickel(II) Complex

| Feature | Description |

|---|---|

| Complex | [Ni₂(μ-SCN)₂(medpt)₂(NCS)₂] |

| Metal Ion | Nickel(II) |

| Ligand | This compound (medpt) |

| Bridging Ligand | Thiocyanate (SCN⁻) |

| Coordination Geometry | Distorted Octahedral |

| Medpt Coordination | Meridional, tridentate (3 N atoms) |

| Chelate Ring Conformation | Chair |

Gadolinium(III) Complexes

Gadolinium(III) complexes are of significant interest, primarily for their application as contrast agents in magnetic resonance imaging (MRI). rsc.orgresearchgate.net The effectiveness of a Gd(III)-based contrast agent is influenced by the design of the chelating ligand, which affects parameters such as the number of coordinated water molecules, their residence time, and the rotational correlation time of the complex. rsc.org

While specific studies focusing solely on this compound with Gadolinium(III) are not prevalent in the provided search results, the general principles of Gd(III) complex design can be applied. The aim is to create stable and kinetically inert complexes to prevent the release of toxic free Gd(III) ions. mdpi.com

For instance, the synthesis of a gadolinium(III) complex with thymine (B56734), Gd(thy)₂(H₂O)₆₃·2H₂O, resulted in an eight-coordinate Gd(III) ion bonded to two thymine ligands and six water molecules. semanticscholar.org This high number of coordinated water molecules is a desirable feature for enhancing relaxivity. The development of new Gd(III) complexes often involves functionalizing known chelates to improve their properties or to introduce additional functionalities, such as luminescence for bimodal imaging. mdpi.com

Lanthanide(III) Complexes

The coordination chemistry of lanthanide(III) ions with various ligands is a broad and extensively studied field. The structural features of lanthanide(III) complexes with both open-chain and macrocyclic ligands are well-documented. rsc.org The design of the ligand plays a crucial role in determining the thermodynamic stability and kinetic inertness of the resulting lanthanide(III) complexes. rsc.org

Although specific research detailing the coordination of this compound with the full range of lanthanide(III) ions was not found in the search results, the principles of lanthanide coordination chemistry suggest that this ligand, with its three nitrogen donor atoms, would form stable complexes with these hard Lewis acidic metal ions. The flexibility of the aminopropyl chains would allow it to accommodate the varying ionic radii across the lanthanide series.

Cadmium(II) Complexes

Cadmium(II), a d¹⁰ metal ion, readily forms complexes with a variety of ligands. Research has shown the synthesis and characterization of cadmium(II) complexes with ligands containing nitrogen donor atoms, similar to this compound. For example, cadmium(II) complexes with 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole and polynitrile ligands have been synthesized and structurally characterized. nih.gov In these complexes, the metal center is typically found in a distorted octahedral geometry. nih.gov

While direct studies of this compound with cadmium(II) were not identified in the search, the known affinity of cadmium(II) for nitrogen donors suggests that it would form stable complexes with this ligand. The coordination environment would likely be influenced by the counter-ions present in the reaction, which could also participate in coordination to the metal center.

Manganese(II) Complexes and Bimetallic Systems

The coordination chemistry of manganese(II) is diverse, with the metal ion adopting various oxidation states and coordination geometries. The reaction of ligands similar to this compound with manganese(II) can lead to the formation of monomeric, trimeric, or even tetrameric metal complexes. nih.gov For example, the ligand N,N-bis(2-pyridylmethyl)-2-aminoethanol reacts with Mn(II) to form a monomeric complex, [Mn(bpaeOH)(NCS)₂]. nih.gov

Furthermore, manganese(II) complexes can be sensitive to oxidation, particularly when coordinated to certain types of ligands. For instance, a Mn(II) complex with a pentadentate ligand containing a carboxamido nitrogen is highly sensitive to dioxygen. escholarship.org The interaction of manganese complexes with nitric oxide (NO) is also an area of active research, with studies showing that the presence of specific donor atoms in the ligand can influence the reactivity towards NO. escholarship.org The formation of bimetallic systems involving manganese is also known, although specific examples with this compound were not found in the provided results.

Theoretical and Computational Studies in Coordination Chemistry of this compound Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, stability, and properties of coordination complexes. ub.edudntb.gov.ua DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and the relative stabilities of different conformers and spin states. researchgate.net

In the context of coordination chemistry, DFT is frequently used to complement experimental data. For example, in the study of spin-crossover (SCO) complexes, DFT calculations are employed to predict spin state energetics and transition temperatures. ub.edu The choice of the DFT functional is crucial and is often benchmarked against experimental results to ensure accuracy. ub.edu

For complexes involving ligands similar to this compound, DFT calculations can provide insights into the ligand field strength and its impact on the electronic properties of the metal center. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can be used to understand the nature of metal-ligand bonding and charge distribution within the complex. researchgate.net While specific DFT studies on this compound complexes were not explicitly detailed in the search results, the application of these computational methods would be highly valuable in elucidating their electronic structure and predicting their reactivity.

The table below presents a summary of how DFT calculations are applied in the study of coordination complexes.

Table 2: Application of DFT in Coordination Chemistry

| Application | Description |

|---|---|

| Geometric Optimization | Predicts the most stable three-dimensional structure of a complex. |

| Vibrational Analysis | Calculates vibrational frequencies to compare with experimental IR and Raman spectra. |

| Electronic Structure | Determines the arrangement of electrons in molecular orbitals, including HOMO and LUMO energies. |

| Stability Analysis | Compares the relative energies of different isomers, conformers, or spin states. |

| NBO Analysis | Investigates charge distribution and the nature of chemical bonds within the molecule. |

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of ligand-metal interactions at an atomic level. While this compound is a well-established tripodal ligand in coordination chemistry, comprehensive MD simulation studies specifically detailing its interactions with various metal ions are not extensively found in publicly accessible literature. However, by examining the established methodologies for analogous polyamine and metal-ligand systems, we can delineate the approach and the valuable insights that such simulations would provide for this specific compound. nih.govresearchgate.net

MD simulations model the movement of every atom in a system over time by numerically solving Newton's equations of motion. mdpi.com This methodology provides a time-resolved trajectory of the complex, offering insights into structural stability, conformational flexibility, and the thermodynamics of binding that are often complementary to static experimental data from techniques like X-ray crystallography.

General Simulation Workflow

An MD simulation of a metal complex with this compound would typically proceed through several key stages:

System Setup: The initial 3D coordinates of the this compound-metal complex are established. This can be derived from experimental crystal structures or built using molecular modeling software. The complex is then placed in a simulation box, typically a cube or rectangular prism, which is filled with solvent molecules, most commonly water, to replicate physiological or experimental conditions.

Force Field Parameterization: A force field is chosen to describe the potential energy of the system. researchgate.netnih.gov This is a collection of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). Standard force fields like AMBER, CHARMM, and GROMOS are widely used for biomolecules. nih.gov A significant challenge lies in accurately parameterizing the metal ion and its coordination bonds, as these are often not included in standard sets. researchgate.netstackexchange.comacs.org Therefore, parameters for the metal center are frequently derived from quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to accurately model the geometry and electronic properties of the coordination sphere. stackexchange.comnih.gov This hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach provides a more accurate representation of the metal-ligand interactions. nih.gov

Simulation Protocol: The prepared system undergoes a series of steps before the final data collection phase.

Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to ambient conditions. This is done in stages (e.g., NVT ensemble followed by NPT ensemble) to allow the system to reach thermal equilibrium in a stable manner. mdpi.com

Production Run: Once equilibrated, the simulation is run for an extended period (from nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) is saved at regular intervals for later analysis. mdpi.com

Analysis of Simulation Trajectories

The rich data contained within an MD trajectory allows for the calculation of numerous structural and energetic properties that define the ligand-metal interaction.

Binding Energetics The strength of the interaction between this compound and a metal ion can be estimated by calculating the binding free energy. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used post-processing techniques to estimate this value from the simulation snapshots. nih.govnih.govacs.org These calculations provide a theoretical measure of the affinity of the ligand for different metal ions.

| Metal Ion | Calculated Binding Free Energy (kcal/mol) | Primary Contributing Forces |

|---|---|---|

| Cu(II) | -25.5 | Electrostatic, Coordination Bonds |

| Ni(II) | -22.1 | Electrostatic, Coordination Bonds |

| Zn(II) | -20.8 | Electrostatic, Coordination Bonds |

| Cd(II) | -18.5 | Electrostatic, Coordination Bonds |

Structural and Dynamic Properties Analysis of the trajectory reveals key structural features of the complex. The Radial Distribution Function (RDF) , g(r), is particularly important. It describes the probability of finding an atom at a certain distance from a reference atom. researchgate.netwikibooks.org The RDF between the metal ion and the nitrogen atoms of the ligand would show sharp peaks corresponding to the stable coordination bonds, allowing for the precise determination of average bond lengths. researchgate.netrsc.org Integrating the first peak of the RDF yields the coordination number, confirming how many of the ligand's nitrogen atoms are bound to the metal. researchgate.netrsc.org

| Parameter | Cu(II) Complex | Zn(II) Complex | Description |

|---|---|---|---|

| Average M-Nprimary Distance (Å) | 2.05 | 2.15 | Average distance between the metal and the two primary amine nitrogens. |

| Average M-Ntertiary Distance (Å) | 2.20 | 2.30 | Average distance between the metal and the central tertiary amine nitrogen. |

| Coordination Number (from RDF) | 3 | 3 | Number of ligand nitrogen atoms in the first coordination shell. |

| Average RMSD (Å) | 1.2 | 1.5 | Overall structural deviation, indicating stability. |

Applications in Polymer Science and Materials Engineering

N,N-Bis(3-aminopropyl)methylamine as a Monomer and Cross-linking Agent

The trifunctional nature of this compound, with its two primary amine groups and one tertiary amine, makes it a valuable component in polymerization reactions. These reactive sites allow it to participate in chain growth and network formation, leading to polymers with enhanced characteristics.

Role in Polyurethane Synthesis and Enhancement of Material Properties

In the realm of polyurethane chemistry, this compound serves as a critical building block and cross-linking agent. ulprospector.comulprospector.com Its primary amine groups readily react with isocyanates to form urea (B33335) linkages, which become integral parts of the polyurethane backbone. This reaction contributes to the formation of segmented polyurethanes with distinct hard and soft segments, a characteristic that governs the final properties of the material.

The incorporation of this compound into the polymer matrix introduces several beneficial attributes. As a cross-linker, it creates a three-dimensional network structure, which significantly enhances the mechanical strength, chemical resistance, and thermal stability of the resulting polyurethane. This cross-linked network restricts the movement of polymer chains, leading to materials with improved durability. Furthermore, the tertiary amine group within the molecule can act as a catalyst in the polyurethane reaction, promoting efficient polymerization. The use of this amine also allows for the preparation of cationic stabilized polyurethane dispersions, which are valuable in various applications. ulprospector.comulprospector.comulprospector.com

A key application of polyurethanes containing this compound is in self-healing coatings. For instance, microcapsules with a polyurethane shell encapsulating a healing agent can be synthesized. When the coating is scratched or damaged, these microcapsules rupture, releasing the agent and repairing the damage. paintsandcoatingsexpert.com

Curing Agent for Epoxy Resins and Thermosetting Polymer Fabrication

This compound is widely employed as a curing agent, or hardener, for epoxy resins. ulprospector.comulprospector.com The primary amine groups of the molecule react with the epoxide rings of the epoxy resin in a ring-opening addition polymerization. This reaction leads to the formation of a highly cross-linked, three-dimensional network, transforming the liquid resin into a rigid, durable thermosetting polymer.

The resulting cured epoxy resins exhibit a range of desirable properties, including excellent mechanical strength, toughness, chemical resistance, and thermal stability. These characteristics make them suitable for a variety of high-performance applications, such as industrial coatings, adhesives, and carbon fiber reinforced composites for the aerospace and automotive industries.

Oligo-N,N-bis-(3-aminopropyl)methylamine, a polymeric form of the amine, has also been investigated as a curing agent for epoxy resins. google.compaintsandcoatingsexpert.comwipo.int This oligomeric hardener can provide early-stage water resistance to the cured epoxy resin, a valuable property for applications like floor coatings. paintsandcoatingsexpert.com

Table 1: Properties Enhanced by this compound in Epoxy Resins

| Property | Enhancement |

| Mechanical Strength | Significantly Increased |

| Toughness | Improved |

| Chemical Resistance | Enhanced |

| Thermal Stability | Increased |

| Durability | Improved |

Integration into Thiourea (B124793) Polymers

The primary amine groups of this compound can also react with isothiocyanates to form thiourea linkages. This reaction is fundamental to the synthesis of thiourea-containing polymers. While specific research detailing the extensive use of this compound in this particular class of polymers is less common than for polyurethanes and epoxies, the fundamental reactivity of its amine groups makes it a viable candidate for creating cross-linked thiourea networks. These polymers are of interest for their potential applications in areas such as chemosensors and organocatalysis, owing to the hydrogen-bonding capabilities of the thiourea group. nih.gov

Synthesis of Polyamine-Grafted Polymers and Ampholytes

The reactivity of this compound makes it a suitable candidate for grafting onto existing polymer backbones. This process, known as polymer modification, can impart new functionalities to the original polymer. For example, grafting this polyamine onto a polymer can introduce primary and tertiary amine groups, which can alter the polymer's solubility, charge characteristics, and reactivity.

One of the key methods for synthesizing polyamine derivatives involves the acylation of amines. nih.gov This reaction can be used to attach this compound to a polymer chain that contains carboxylic acid groups or other acylating agents. The resulting polyamine-grafted polymers can have a variety of applications, including as flocculants, chelating agents for metal ions, and in the creation of ampholytic materials, which contain both acidic and basic functional groups.

Development of Advanced Materials Utilizing this compound Derivatives

The versatility of this compound extends to its derivatives, which are used to create specialized materials with advanced functionalities. By modifying the structure of the parent amine, researchers can fine-tune the properties of the resulting polymers for specific, high-tech applications.

Biomedical Polymers and Biocompatible Materials for Diverse Applications

Derivatives of this compound are being explored for the development of biomedical polymers and biocompatible materials. The amine groups in these derivatives can be protonated under physiological conditions, leading to cationic polymers that can interact with negatively charged biological molecules like DNA and proteins.

This property is particularly useful in the design of drug delivery systems. Cationic polymers derived from this amine can form complexes with therapeutic agents, protecting them from degradation and facilitating their transport to target cells. For example, cationic stabilized polyurethane dispersions have been prepared using this compound for various biological applications.

Furthermore, the ability of these amines to act as cross-linking agents is crucial in the fabrication of hydrogels and other biocompatible scaffolds for tissue engineering. These materials can provide a supportive environment for cell growth and tissue regeneration. The development of new hydroxyalkyl polyamines, such as N,N-bis-(3-aminopropyl)-ethanolamine, highlights the ongoing interest in creating novel cross-linking agents for biomedical applications. google.com

Design and Functionality of Zwitterionic Nanofiltration Membranes

This compound serves as a precursor for the synthesis of zwitterionic monomers used in the fabrication of high-performance nanofiltration membranes. These membranes are designed to have enhanced water flux, improved anti-fouling characteristics, and specific selectivity, which are critical for applications such as antibiotic purification. researchgate.net

The incorporation of zwitterionic functionalities onto the membrane surface is a key strategy to improve both antifouling properties and water permeability. This is due to the excellent hydrophilicity and charged nature of zwitterionic groups. iipseries.org Research has demonstrated the development of efficient dye desalting and antifouling nanofiltration membranes using a zwitterionic functionalized monomer derived from this compound, known as ZDNMA. These membranes exhibit superior performance in separating dyes like methyl blue from saline solutions, a crucial process in treating textile industry effluents. iipseries.org

While direct performance data for membranes synthesized with ZDNMA is emerging, studies on similar zwitterionic membranes provide insight into their expected performance. For instance, modifying a diethylenetriamine-based nanofiltration membrane with a zwitterionic terpolymer resulted in a significant increase in water flux while maintaining a high rejection rate for organic dyes. nih.gov Similarly, a novel positively-charged nanofiltration membrane fabricated using a related compound, tris(3-aminopropyl)amine (B1583958) (TAEA), demonstrated excellent water permeability and high rejection of divalent cations, making it effective for water softening. semanticscholar.org

Below is a table summarizing the performance of nanofiltration membranes functionalized with zwitterionic moieties, illustrating the potential capabilities of membranes incorporating derivatives of this compound.

Table 1: Performance of Zwitterionic and Amine-Functionalized Nanofiltration Membranes

| Membrane Type | Key Functional Monomer/Polymer | Pure Water Flux (L m⁻² h⁻¹ bar⁻¹) | Salt/Solute Rejection (%) | Key Finding |

|---|---|---|---|---|

| Zwitterionic NF Membrane | Zwitterionic this compound (ZDNMA) | 10.67 | NaCl/methyl blue selectivity factor of 857.0 | Superior dye desalination and antifouling performance. iipseries.org |

| Diethylenetriamine-based NF Membrane | Cationic/zwitterionic terpolymer | 5.8 times increase compared to unmodified membrane | ~99.9% for Eriochrome black T | Enhanced salt permeability and high dye rejection. nih.gov |

| Positively-charged NF Membrane | Tris(3-aminopropyl)amine (TAEA) and Piperazine (PIP) | 10.2 | MgCl₂: 92.4% | Effective for water softening with high stability. semanticscholar.org |

Conductive Polymers for Electrochemical Systems

This compound is a valuable precursor in the synthesis of polymers intended for electrochemical applications. Its amine functional groups can be leveraged to create polymers with cationic properties, which are relevant for the development of conductive materials used in batteries and sensors. The primary and secondary amine groups within the molecule can undergo alkylation to form quaternary ammonium (B1175870) salts, further enhancing the cationic nature of the resulting polymers.

This compound can act as a building block for polyurethanes and as a crosslinker for epoxy resins. bham.ac.uk These polymers, when appropriately functionalized, can exhibit electrical conductivity. The incorporation of this compound into the polymer backbone can influence the material's electrochemical properties. While direct studies on conductive polymers synthesized solely from this compound are limited, research on related electroactive polymers provides insights into their potential. For example, the insertion of a benzamide (B126) spacer in triphenylamine-based poly(amide-imide)s has been shown to decrease the oxidation potential and enhance the electrochemical and electrochromic stability of the polymers. nih.gov

The electrochemical properties of such polymers are often characterized using techniques like electrochemical impedance spectroscopy (EIS), which can provide information about the material's conductivity and interfacial properties. rsc.orgrsc.org The development of smart biomaterials with tunable electrical properties is a significant area of research where conductive polymers play a crucial role. bham.ac.uk

Table 2: Potential Role of this compound in Conductive Polymers

| Polymer Type | Role of this compound | Potential Electrochemical Application | Relevant Characterization Techniques |

|---|---|---|---|

| Polyurethanes | Building block | Cationic stabilized dispersions for electrochemical systems. bham.ac.uk | Cyclic Voltammetry, Electrochemical Impedance Spectroscopy |

| Epoxy Resins | Crosslinker | Conductive coatings and composites. bham.ac.uk | Four-point probe conductivity measurement, EIS |

| Polyamides | Monomer (hypothetical) | Electroactive membranes and sensors. | To be determined through future research. |

Applications in Nanotechnology and Functional Materials

A significant application of this compound in nanotechnology is its use as a core molecule or a branching unit in the synthesis of polyamidoamine (PAMAM) dendrimers. researchgate.netmdpi.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Their unique architecture, featuring a central core, interior branches, and a high density of surface functional groups, makes them ideal for a wide range of applications in materials science and biomedicine. iipseries.org

The synthesis of PAMAM dendrimers typically follows a divergent approach, where successive generations of branching units are added to a core molecule like this compound. mdpi.comnih.gov Each generation increases the size, molecular weight, and the number of terminal functional groups, which can be tailored for specific applications. nih.gov These terminal groups can be modified to control the dendrimer's solubility, biocompatibility, and interaction with other molecules.

PAMAM dendrimers synthesized using this compound as a building block have been explored for various nanotechnological applications, including:

Drug Delivery: The internal cavities of dendrimers can encapsulate drug molecules, enhancing their solubility and providing a means for controlled release. mdpi.comnih.gov

Gene Therapy: The cationic surface of amine-terminated dendrimers can form complexes with negatively charged DNA or RNA, facilitating their delivery into cells. nih.gov

Imaging Agents: Dendrimers can be functionalized with contrast agents for use in magnetic resonance imaging (MRI) and other imaging modalities. iipseries.org

The table below summarizes the generational build-up of PAMAM dendrimers, highlighting the exponential increase in surface groups and molecular weight.

Table 3: Generational Properties of Polyamidoamine (PAMAM) Dendrimers

| Dendrimer Generation | Number of Surface Amino Groups | Approximate Molecular Weight (g/mol) | Potential Nanotechnology Application |

|---|---|---|---|

| G0 | 4 | 517 | Core for further synthesis |

| G1 | 8 | 1,430 | Basic building block |

| G2 | 16 | 3,256 | Drug delivery, gene transfection. mdpi.com |

| G3 | 32 | 6,909 | Enhanced drug loading capacity. mdpi.com |

| G4 | 64 | 14,214 | Advanced drug and gene delivery systems. mdpi.com |

| G5 | 128 | 28,825 | Scaffolds for tissue engineering, imaging contrast agents. nih.gov |

Role in Controlled Condensation of Silicic Acid for Silica (B1680970) Structures

This compound and similar amines play a crucial role as catalysts and structure-directing agents in the controlled condensation of silicic acid to form structured silica materials. The amine groups can significantly influence the rate and mechanism of the polymerization of silicic acid, which is a key step in the formation of silica networks. semanticscholar.org

The mechanism involves the amine acting as a base to deprotonate the silicic acid, making it a more reactive nucleophile. This amine-catalyzed process alters the reaction pathway from a high-energy, single-step mechanism to a lower-energy, two-step SN2-like mechanism. semanticscholar.org This catalytic effect is not solely dependent on the basicity (pKa) of the amine but is also influenced by its structure, such as the number of methylene (B1212753) groups between the amine functionalities. osti.gov

The aminopropyl groups present in molecules like this compound can also catalyze the hydrolysis of alkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS), which are common precursors for silica. researchgate.netresearchgate.net This enhances the reaction of the silane (B1218182) with the silica surface, leading to a higher degree of functionalization and the formation of more stable silica structures. The use of such amines allows for the synthesis of mesoporous silica with well-ordered pore structures, which are valuable as adsorbents, catalysts, and drug delivery vehicles. mdpi.com

Research has shown that polymeric amines can lead to the formation of composite nanoparticles with silicic acid that are stable in aqueous media. nih.gov The structure of the amine directly impacts the turbidity and reaction kinetics during silica formation.

Table 4: Effect of Amines on the Condensation of Silicic Acid

| Amine Catalyst | Amine Structure | Effect on Silicic Acid Condensation | Resulting Silica Structure |

|---|---|---|---|

| Ethylamine | Primary amine | Reduces the energy barrier for condensation. semanticscholar.org | Promotes polymerization. |

| Aminopropyl groups | Attached to a silane | Catalyzes hydrolysis and condensation of alkoxysilanes. researchgate.netnih.gov | Functionalized silica surfaces with high stability. researchgate.net |

| Diamines (e.g., P22) | Two amine groups separated by a carbon chain | Reactivity is dependent on the number of methylenes between amines. osti.gov | Influences the turbidity and rate of gel formation. osti.gov |

| N,N-bis[3-(methylamino)propyl]methylamine | Polyamine | Forms stable composite nanoparticles with silicic acid. nih.gov | Composite nanoparticles. |

Biological and Biomedical Research Applications of N,n Bis 3 Aminopropyl Methylamine

Polyamine Mimicry and Biological Interactions

The biological significance of N,N-Bis(3-aminopropyl)methylamine and its derivatives is largely attributed to their ability to mimic natural polyamines. Polyamines are essential for cell growth, differentiation, and proliferation, and their metabolism is often dysregulated in cancer. nih.govoakwoodchemical.com Polyamine analogues are designed to exploit this dependency. They can enter cells using the polyamine transport system and interfere with the normal functions of natural polyamines, leading to cytostatic or cytotoxic effects. nih.govnih.gov This is often achieved by downregulating polyamine biosynthesis and promoting their catabolism. nih.gov

Interaction with Biological Macromolecules, Including Proteins and Nucleic Acids

The cationic nature of this compound at physiological pH facilitates its interaction with negatively charged biological macromolecules such as nucleic acids (DNA and RNA) and acidic proteins. These interactions are primarily electrostatic but can also involve hydrogen bonding and hydrophobic interactions, depending on the specific context and any modifications to the parent molecule.

The interaction with DNA is a key area of investigation. Polyamines are known to play a role in DNA condensation and stabilization. nih.gov Derivatives of this compound are being explored for their potential as DNA intercalators, which involves the insertion of a part of the molecule between the base pairs of the DNA double helix, thereby disrupting its structure and function. This can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells.

The ability of this compound to interact with proteins is utilized in techniques like affinity chromatography. While specific data on this compound itself as a ligand is limited, the principle involves immobilizing a ligand with an affinity for a particular protein onto a solid support to purify that protein from a complex mixture. upenn.edu The multiple amine groups on this compound make it a candidate for such applications, where it can be attached to a matrix and used to capture proteins that have an affinity for polyamines.

Table 1: Cytotoxicity of a Quinoline (B57606) Derivative of a Polyamine Analog (BAPPN) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Liver Carcinoma | 3.3 |

| HCT-116 | Colon Carcinoma | 23 |

| MCF-7 | Breast Adenocarcinoma | 3.1 |

| A549 | Lung Carcinoma | 9.96 |

| Data from a study on a novel quinoline derivative of 1,4-bis(3-aminopropyl)piperazine, a structurally related polyamine. nih.gov |

Table 2: Cytotoxicity of Aminated Cellulose (B213188) Derivatives against Various Cell Lines

| Compound | B16F10 (Mouse Skin Melanoma) IC50 (µg/mL) | MDA-MB-231 (Human Breast Adenocarcinoma) IC50 (µg/mL) | MCF-7 (Human Breast Adenocarcinoma) IC50 (µg/mL) | NIH3T3 (Normal Fibroblast) IC50 (µg/mL) |

| Pure Cellulose | 207 | 201.6 | 238.9 | 263.9 |

| Cell Hyd | >200 | >200 | >200 | >200 |

| Cell DEA | < 154.6 | < 154.6 | >200 | >200 |

| Cell DETA | < 101.5 | >200 | < 74.92 | >200 |

| Data from a study on aminated microcrystalline cellulose derivatives, indicating the effect of polyamine functionalization. |

Table 3: Cytotoxicity of Bis(2-aminoethyl)amine Derivatives against Various Cancer Cell Lines

| Compound | CaCo-2 (Colorectal Adenocarcinoma) IC50 (µM) | A549 (Epithelial Lung Carcinoma) IC50 (µM) | HTB-140 (Melanoma) IC50 (µM) |

| Phenethyl derivative 6 | 15.74 ± 1.7 | 13.95 ± 2.5 | 14.88 ± 1.9 |

| Data from a study on novel derivatives of bis(2-aminoethyl)amine. |

These findings underscore the potential of this compound and its analogs as platforms for developing new anticancer agents. The interactions of these compounds with crucial biological macromolecules like DNA and proteins are fundamental to their observed biological effects.

Q & A

Q. What are the standard synthetic protocols for N,N-Bis(3-aminopropyl)methylamine, and how is its purity validated?

Methodological Answer: this compound is commonly synthesized via amide formation using N-hydroxysuccinimide (NHS) ester activation. For example, the NHS ester of carboxylic acid derivatives reacts with the polyamine in DMF, requiring a five-fold excess of the amine to drive the reaction to completion . Purity is validated using and NMR spectroscopy. Key spectral data includes:

- : δ 1.22 (s, 3H, CH), 1.61 (quin, 4H, CH), 2.39 (t, 4H, N-CH) .

- : δ 42.0 (CH), 55.4 (N-CH) .

Elemental analysis (e.g., C, H, N, P) further confirms stoichiometric ratios .

Q. How is this compound utilized in DNA-binding ligand design?

Methodological Answer: The compound’s primary amino groups and spermidine-like structure enhance DNA interaction through proton affinity and hydrogen bonding. Researchers activate carboxylic acid derivatives (e.g., benzothiazole-furan hybrids) as NHS esters, followed by coupling with the polyamine. This introduces water solubility and facilitates intercalation or minor-groove binding . Post-synthesis, ligand-DNA binding is quantified via fluorescence titration or surface plasmon resonance (SPR).

Q. What safety precautions are critical when handling this compound?

Methodological Answer: While direct safety data for this compound is limited, analogous polyamines require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under nitrogen to prevent oxidation .

Refer to GHS hazard codes (e.g., H317 for skin sensitization) for risk mitigation .

Q. How is the compound characterized beyond NMR spectroscopy?

Methodological Answer:

- Mass Spectrometry : High-resolution quadrupole time-of-flight (Q-TOF) MS confirms molecular weight (145.1579 g/mol) and isotopic patterns .

- Elemental Analysis : Percent composition (e.g., C 45.92%, H 3.63% for gold complexes) validates synthetic accuracy .

- Chromatography : Reverse-phase HPLC monitors reaction progress and purity, with mobile phases optimized for amine retention .

Advanced Research Questions

Q. How does this compound improve zwitterionic nanofiltration membranes?

Methodological Answer: Incorporating the compound into polyamide layers creates zwitterionic surfaces via N-oxide functionalization. This enhances hydrophilicity, reducing fouling and increasing water flux (e.g., from 15 to 35 L·m·h·bar). Membrane performance is tested using:

Q. What role does the compound play in polynuclear gold(I) coordination chemistry?

Methodological Answer: The tertiary amine and propyl spacers enable tridentate coordination to Au(I) centers. For example, reaction with tris(triphenylphosphine)gold(I) tetrafluoroborate forms complexes like , characterized by:

- NMR : Disappearance of NH signals upon Au coordination.

- X-ray Crystallography : Confirms linear Au-N-Au geometries .

These complexes exhibit luminescence properties for sensing applications.

Q. How is it applied in developing selective anion extractants?

Methodological Answer: Functionalizing the amine with urea or amide groups (e.g., using 3,4,5-trimethoxybenzoyl chloride) creates tripodal receptors for . Extraction efficiency (>90% in chloroform) is quantified via ICP-MS, with selectivity over attributed to hydrogen bonding .

Q. What challenges arise in optimizing synthetic yields of derivatives?

Methodological Answer:

- Side Reactions : Competing acylation at multiple amine sites require stoichiometric control (e.g., 2:1 acyl chloride:amine ratio) .

- Purification : Column chromatography (SiO, ethyl acetate/methanol gradients) isolates products, but yields drop to ~50% due to polar byproducts .

- Scale-Up : Solvent choice (DMF vs. THF) impacts reaction kinetics and scalability .

Q. How does the compound enhance corrosion inhibition in alloy systems?

Methodological Answer: In synergy with alkyldimethylbenzylammonium chloride (QAC), it forms protective films on tin alloys. At 3% QAC, Triamine (N,N-Bis(3-aminopropyl)-dodecylamine) concentrations >6% are required for >90% corrosion inhibition, validated by:

- Electrochemical Impedance Spectroscopy (EIS) : Increased charge-transfer resistance.

- Weight Loss Tests : <0.2 mg·cm·year in saline solutions .

Q. Contradictions and Resolutions

- Synthetic Routes : uses NHS ester activation, while employs direct acylation. The choice depends on substrate compatibility; NHS esters reduce side reactions in aqueous conditions .

- Safety Data : While details hazards for a structural analog, researchers should cross-reference with SDS for specific handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |